molecular formula C20H21NO3S B14304391 Phenyl (4-butylnaphthalen-1-yl)sulfamate CAS No. 116526-95-5

Phenyl (4-butylnaphthalen-1-yl)sulfamate

Cat. No.: B14304391
CAS No.: 116526-95-5
M. Wt: 355.5 g/mol
InChI Key: RNPMQICYRCFXTK-UHFFFAOYSA-N
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Description

Phenyl (4-butylnaphthalen-1-yl)sulfamate is an organic compound that belongs to the class of sulfamates. Sulfamates are derivatives of sulfamic acid and are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a phenyl group attached to a 4-butylnaphthalen-1-yl moiety through a sulfamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-butylnaphthalen-1-yl)sulfamate typically involves the reaction of 4-butylnaphthalen-1-ol with phenylsulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfamate product .

Industrial Production Methods

On an industrial scale, the production of sulfamates can be achieved through sulfamoylation reactions using electron-deficient aryl sulfamates as activated group transfer reagents. These reactions are catalyzed by N-methylimidazole and can be carried out under mild conditions, providing high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-butylnaphthalen-1-yl)sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamate group.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonates

    Reduction: Amines

    Substitution: Various substituted sulfamates

Scientific Research Applications

Phenyl (4-butylnaphthalen-1-yl)sulfamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Phenyl (4-butylnaphthalen-1-yl)sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenylsulfamate
  • Butylnaphthalenes
  • Naphthalenesulfonates

Uniqueness

Phenyl (4-butylnaphthalen-1-yl)sulfamate is unique due to its specific structural features, which combine the properties of phenylsulfamates and butylnaphthalenes. This combination allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

116526-95-5

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

phenyl N-(4-butylnaphthalen-1-yl)sulfamate

InChI

InChI=1S/C20H21NO3S/c1-2-3-9-16-14-15-20(19-13-8-7-12-18(16)19)21-25(22,23)24-17-10-5-4-6-11-17/h4-8,10-15,21H,2-3,9H2,1H3

InChI Key

RNPMQICYRCFXTK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C2=CC=CC=C12)NS(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

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